Fmoc-D-Tyr(3-I)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

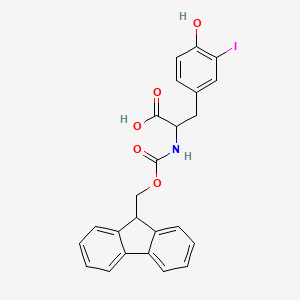

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJAMVZQFHAZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals

Introduction:

N-α-Fmoc-3-iodo-D-tyrosine (Fmoc-D-Tyr(3-I)-OH) is a modified amino acid derivative crucial for the advancement of peptide-based therapeutics and research. The incorporation of an iodine atom onto the D-tyrosine side chain offers unique properties for synthesizing peptides with enhanced biological activity and for use as molecular probes. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for its use, and a visual representation of its application in SPPS.

Physicochemical Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented in the table below. These parameters are essential for experimental design, including reaction stoichiometry and purification protocols.

| Property | Value | References |

| Molecular Weight | 529.3 g/mol | [1] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][2][3][4] |

| CAS Number | 244028-70-4 | [1][4][5] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | 134 - 157 °C | [4][5] |

| Purity (by HPLC) | ≥ 98% | [5] |

| Storage Temperature | 2 - 8 °C | [3][4][5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS).[6] SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[7]

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Wang resin, Rink amide resin) that has the first amino acid attached and the N-terminal Fmoc group removed.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin.

-

Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent in DMF. Common coupling reagents include:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

-

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and rapid coupling reagents.[8]

-

-

Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the activation mixture.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., negative Kaiser test) to confirm the absence of free primary amines.

4. Washing:

-

After the coupling is complete, drain the reaction mixture and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

5. Chain Elongation:

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to prevent side reactions.

-

The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

7. Purification and Analysis:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Workflow of this compound Incorporation in SPPS

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of this compound.

Caption: Solid-Phase Peptide Synthesis Cycle.

Conclusion

This compound is a valuable reagent for the synthesis of complex and modified peptides. Its unique structure allows for the introduction of an iodine atom, which can serve as a handle for further chemical modifications or as a heavy atom for structural studies. The well-established Fmoc-SPPS chemistry provides a robust and efficient method for its incorporation into peptide sequences, enabling the development of novel peptide-based drugs and research tools. A thorough understanding of its properties and the associated experimental protocols is essential for its successful application in the laboratory.

References

- 1. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. Bot Detection [iris-biotech.de]

- 4. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

Navigating the Solubility of Fmoc-D-Tyr(3-I)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Tyr(3-I)-OH, a critical building block for researchers and professionals in the fields of peptide synthesis and drug development. Understanding the solubility of this iodinated tyrosine derivative is paramount for its effective handling, storage, and application in Solid Phase Peptide Synthesis (SPPS). This document compiles available data, outlines experimental protocols for solubility determination, and illustrates the compound's role in the standard SPPS workflow.

Physicochemical Properties

This compound, with a molecular formula of C24H20INO5 and a molecular weight of approximately 529.3 g/mol , is a white to off-white powder.[1][2] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which imparts a significant hydrophobic character, influencing its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data from product specifications and studies on analogous compounds provide valuable insights into its solubility.

It is generally recognized that many Fmoc-protected amino acids can exhibit poor solubility in common solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] Despite this, a common practice for measuring the optical rotation of this compound is at a concentration of 1 g in 100 mL of DMF, indicating its solubility at this level.[2]

For comparison, the following table summarizes the known solubility of structurally related Fmoc-tyrosine derivatives:

| Compound | Solvent | Solubility | Molar Equivalent |

| This compound | DMF | Soluble at 10 mg/mL* | ~18.9 mM |

| Fmoc-Tyr-OH | DMSO | 66.67 mg/mL | ~165.26 mM |

| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL | ~217.61 mM |

-

Implied solubility based on optical rotation measurement conditions.

Recent research into greener alternatives for SPPS has shown that most standard Fmoc-amino acids exhibit high solubility (>0.4 M and often >0.9 M) in the solvent PolarClean, a derivative of a byproduct from Nylon-66 manufacturing.[4] While this compound was not specifically tested in this study, these findings suggest that exploring such alternative solvents could be beneficial for achieving higher concentrations.

Experimental Protocol for Solubility Determination

For researchers needing to establish precise solubility limits for their specific applications, the following general experimental protocol can be adapted. This method relies on the principle of saturation.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Role in Solid Phase Peptide Synthesis (SPPS)

This compound is a key building block in SPPS, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group protects the alpha-amino group of the tyrosine derivative, preventing unwanted reactions during the coupling of the next amino acid in the peptide chain. The workflow for incorporating this amino acid into a growing peptide chain is illustrated below.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Tyr(3-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine (Fmoc-D-Tyr(3-I)-OH), a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of an iodinated D-tyrosine residue. The presence of iodine in a peptide sequence can serve various purposes, including acting as a heavy atom for crystallographic studies, a precursor for radiolabeling, or to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 244028-70-4 | [1][2] |

| Molecular Formula | C₂₄H₂₀INO₅ | [1][2] |

| Molecular Weight | 529.32 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 134-157 °C | [1][3] |

| Optical Rotation | [α]D²⁰ = +10 ± 4° (c=1 in DMF) | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the regioselective iodination of D-tyrosine, followed by the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis and purification workflow for this compound.

Step 1: Synthesis of 3-Iodo-D-tyrosine

This procedure is adapted from a silver-mediated iodination reaction.[4]

Experimental Protocol:

-

Dissolution: Suspend D-tyrosine (1 equivalent) in methanol.

-

Addition of Reagents: Add silver sulfate (Ag₂SO₄, 1.2 equivalents) and iodine (I₂, 1.2 equivalents) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude 3-iodo-D-tyrosine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Expected Yield: Yields for the iodination of tyrosine can vary, but are generally reported to be moderate to good.

Step 2: Nα-Fmoc Protection of 3-Iodo-D-tyrosine

This protocol is a general procedure for the Fmoc protection of amino acids and has been adapted for 3-iodo-D-tyrosine.[5]

Experimental Protocol:

-

Dissolution: Dissolve 3-iodo-D-tyrosine (1 equivalent) in a 3:1 mixture of water and ethanol.

-

Addition of Fmoc Reagent: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.2 equivalents).

-

Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC.

-

Acidification: After completion, cool the reaction mixture and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Yield: The Fmoc protection of amino acids typically proceeds in high yield, often exceeding 80-90%.[5]

Purification of this compound

The crude product from the synthesis can be purified by recrystallization or preparative HPLC to achieve the high purity required for peptide synthesis.

Recrystallization

A common method for the purification of Fmoc-amino acids is recrystallization.[6]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an isopropyl alcohol/water mixture.[6]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: A C18 stationary phase is typically used for the separation of Fmoc-amino acids.

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is commonly employed.

-

Gradient: A typical gradient might be 10-90% acetonitrile over 30-60 minutes.

-

Detection: The elution of the product is monitored by UV absorbance at 254 nm and 280 nm.

-

Post-Purification: The fractions containing the pure product are pooled, and the solvent is removed by lyophilization.

Biological Context: Role of Iodinated Tyrosine in Thyroid Hormone Synthesis

Iodinated tyrosine residues are fundamental intermediates in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) within the thyroid gland. This process is a key physiological pathway regulated by the hypothalamic-pituitary-thyroid axis.

The diagram below illustrates the initial steps of thyroid hormone synthesis, highlighting the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) from tyrosine residues within the thyroglobulin protein.

Caption: Iodination of tyrosine in thyroid hormone biosynthesis.

In this pathway, iodide is actively transported into the thyroid follicular cell and then oxidized by thyroid peroxidase (TPO). The activated iodine is then incorporated into the phenol ring of tyrosine residues on the thyroglobulin protein, forming MIT and DIT.[7] Subsequent coupling of these iodinated tyrosine residues, also catalyzed by TPO, produces the thyroid hormones T3 and T4. The use of this compound in peptide synthesis allows for the site-specific incorporation of a residue analogous to the naturally occurring monoiodotyrosine, enabling detailed studies of peptide and protein structure and function.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. ajpamc.com [ajpamc.com]

- 7. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Fmoc-D-Tyr(3-I)-OH: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-3-iodotyrosine (Fmoc-D-Tyr(3-I)-OH). The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for the characterization of this important amino acid derivative.

Physicochemical Properties

This compound is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with an iodine atom at the 3-position.

| Property | Value |

| Chemical Formula | C₂₄H₂₀INO₅[1][2][3] |

| Molecular Weight | 529.32 g/mol [4][5] |

| CAS Number | 244028-70-4[1][2][5] |

| Appearance | White to off-white powder[2][5] |

| Melting Point | 134-157 °C[2][5] |

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, the expected exact mass can be calculated from its molecular formula.

| Ion | Calculated m/z |

| [M+H]⁺ | 530.0461 |

| [M+Na]⁺ | 552.0280 |

| [M-H]⁻ | 528.0314 |

Note: These are theoretical values. Experimental values may vary slightly depending on the instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

| Protons | Multiplicity | Chemical Shift (δ, ppm) |

| Aromatic (Fmoc) | m | 7.80 - 7.30 |

| Aromatic (Tyr) | m | 7.60 - 6.80 |

| NH (Amide) | d | ~7.00 |

| CH (α-carbon) | m | ~4.60 |

| CH₂ (Fmoc) | d | ~4.40 |

| CH (Fmoc) | t | ~4.20 |

| CH₂ (β-carbon) | m | ~3.10 |

| OH (Phenolic) | s (broad) | Variable |

| OH (Carboxylic) | s (broad) | Variable |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | ~174 |

| C=O (Urethane) | ~156 |

| Aromatic (Fmoc) | 144 - 120 |

| Aromatic (Tyr) | 155 - 85 |

| CH (α-carbon) | ~55 |

| CH₂ (Fmoc) | ~67 |

| CH (Fmoc) | ~47 |

| CH₂ (β-carbon) | ~37 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 |

| N-H (Amide) | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 |

| C=O (Urethane) | Stretch | 1700 - 1670 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O | Stretch | 1300 - 1000 |

| C-I | Stretch | ~500 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent such as acetonitrile or methanol, often with the addition of a small percentage of formic acid to promote ionization.[6] The final concentration should be in the low micromolar range.[6]

-

Instrumentation : Utilize an electrospray ionization mass spectrometer (ESI-MS).[7]

-

Analysis : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[9]

-

Analysis : Apply pressure to ensure good contact between the sample and the crystal.[9] Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Bot Detection [iris-biotech.de]

- 4. This compound - [sigmaaldrich.com]

- 5. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 8. rsc.org [rsc.org]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to Fmoc-D-Tyr(3-I)-OH for Researchers and Drug Development Professionals

Fmoc-D-Tyr(3-I)-OH, an N-α-Fmoc-protected derivative of 3-iodo-D-tyrosine, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides with unique structural and functional properties. The incorporation of an iodine atom onto the tyrosine side chain offers several advantages, including the potential for radiolabeling, enhanced biological activity, and the introduction of a halogen bond donor to influence peptide conformation.

This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in peptide synthesis, and an example of its application in studying enzymatic signaling pathways.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the key quantitative data from several commercial sources. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | CAS Number | Additional Information |

| Chem-Impex | 03328 | 529.2 | ≥ 98% (HPLC)[1] | 244028-70-4[1] | Melting Point: 147 - 157 ºC; Optical Rotation: [a]D20 = 10 ± 4 º (C=1 in DMF)[1] |

| Advanced ChemTech | FY7171 | 529.31 | - | 134486-00-3 | - |

| Chongqing Chemdad Co. | - | 529.32 | ≥ 98% (HPLC)[2] | 244028-70-4[2] | Melting point: 134-137 °C[2] |

| PubChem | CID 56777108 | 529.3 | - | 244028-70-4[3] | Computed property data available[3] |

| Iris Biotech GmbH | FAA1752 | 529.31 | - | 134486-00-3[4] | L-isomer listed[4] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Swelling: Place the resin in a reaction vessel and wash with N,N-dimethylformamide (DMF). Allow the resin to swell in DMF for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure:

-

Drain the DMF from the swelled resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for another 5-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Amino Acid Coupling

The choice of coupling reagent is crucial for efficient peptide bond formation. Common coupling reagents for Fmoc-SPPS include aminium/uronium salts like HBTU and HATU, or carbodiimides like DIC in the presence of an additive such as HOBt.

Method A: HBTU/DIPEA Activation

-

Activation Solution:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add HBTU (3-5 equivalents) and HOBt (3-5 equivalents) to the amino acid solution.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

-

-

Coupling Procedure:

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling should be repeated.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

Method B: DIC/HOBt Activation

-

Activation Solution:

-

Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Procedure:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor for completion and wash as described in Method A.

-

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. A common cleavage cocktail for this purpose is trifluoroacetic acid (TFA) based.

-

Cleavage Cocktail Preparation: A standard cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail protect sensitive residues from side reactions.

-

Cleavage Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide under vacuum.

-

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).

-

Inject the solution onto a C18 column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

-

Application in Signaling Pathway Research: MMP-9 Responsive Peptides

The incorporation of 3-iodotyrosine can significantly impact the biochemical and biophysical properties of peptides. A notable application is in the study of peptides that are substrates for matrix metalloproteinases (MMPs), enzymes that are often overexpressed in cancer and are involved in tissue remodeling and metastasis.

A study investigating MMP-9-responsive peptides found that replacing tyrosine with 3-iodotyrosine led to more rapid and complete hydrolysis by the enzyme.[5] This suggests that the iodinated peptides are better substrates for MMP-9. The introduction of the iodine atom is thought to influence both intramolecular interactions (through halogen bonding) and intermolecular interactions (by reducing aromatic stacking), leading to a more structured and accessible peptide for the enzyme.[5]

This has implications for the design of diagnostic and therapeutic agents targeting MMPs. For instance, radio-iodinated peptides could be developed as probes for nuclear imaging of MMP activity in tumors.

Experimental Workflow: MMP-9 Cleavage Assay

The following diagram illustrates a typical workflow for assessing the cleavage of a peptide containing 3-iodo-D-tyrosine by MMP-9.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bot Detection [iris-biotech.de]

- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Tyr(3-I)-OH: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-Tyr(3-I)-OH, a critical building block for researchers, scientists, and drug development professionals. This document outlines its physical appearance, stability, and solubility, and provides detailed experimental protocols for its analysis.

Physical and Chemical Properties

This compound is a synthetically modified amino acid derivative widely used in solid-phase peptide synthesis. The incorporation of a D-amino acid enhances the stability of peptides against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[1][2] The 3-iodo modification on the tyrosine residue provides a site for further chemical modifications, such as radiolabeling or cross-linking.

Physical Appearance

This compound is a white to off-white powder.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀INO₅ | [3][4] |

| Molecular Weight | 529.3 g/mol | [4] |

| CAS Number | 244028-70-4 | [3][4] |

| Melting Point | 147 - 157 °C | [3] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = 10 ± 4 º (c=1 in DMF) | [3] |

Stability and Storage

Proper handling and storage of this compound are essential to maintain its integrity and ensure reproducible results in peptide synthesis.

Storage Conditions

For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place, at a temperature between 0 °C and 8 °C.[3][5] For solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]

Stability Profile

While specific quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively available in the public domain, general knowledge of Fmoc-protected amino acids suggests they are relatively stable. The Fmoc group is known to be labile to basic conditions, particularly secondary amines like piperidine, which is utilized for its removal during solid-phase peptide synthesis.[7] It is generally stable to acidic conditions.

To determine the precise stability profile and identify potential degradation products, a forced degradation study is recommended.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in peptide synthesis and analytical procedures.

Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8] |

| Dimethylformamide (DMF) | Soluble | General solvent for Fmoc-amino acids in SPPS.[9] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Alternative solvent for Fmoc-amino acids in SPPS.[9] |

| Water | Sparingly soluble |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm. The Fmoc group has a strong absorbance at these wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.[10]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[11]

-

¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include aromatic protons from the fluorenyl and tyrosine rings, the α-proton of the amino acid, and protons of the methylene and methine groups of the Fmoc moiety.

-

¹³C NMR: Acquire a standard carbon-13 NMR spectrum. Expected signals would include carbons of the carbonyl group, aromatic rings, and the aliphatic carbons of the amino acid and Fmoc group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information for structural elucidation.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid) and infuse directly or inject via an HPLC system.

-

Expected Mass: The expected monoisotopic mass for [M+H]⁺ is approximately 529.0386 g/mol . Fragmentation in MS/MS experiments would likely involve the loss of the Fmoc group and characteristic fragmentation of the iodinated tyrosine.[12]

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound are not documented, the core structure of iodinated tyrosine is of significant biological importance, primarily in the synthesis of thyroid hormones.[13][14] These hormones, thyroxine (T4) and triiodothyronine (T3), are crucial regulators of metabolism, growth, and development.

The synthesis of thyroid hormones occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[15] These precursors are then coupled to form T3 and T4.[16]

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their in-vivo half-life and therapeutic potential.[1][2]

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway: Role of Iodotyrosine in Thyroid Hormone Synthesis

Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of iodotyrosines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chempep.com [chempep.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chimia.ch [chimia.ch]

- 11. scienceopen.com [scienceopen.com]

- 12. [PDF] The fragmentation of protonated tyrosine and iodotyrosines: The effect of substituents on the losses of NH3 and of H2O and CO | Semantic Scholar [semanticscholar.org]

- 13. caringsunshine.com [caringsunshine.com]

- 14. cusabio.com [cusabio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(3-I)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the modified amino acid Fmoc-D-Tyr(3-I)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of a 3-iodo-D-tyrosine residue can be a key strategy in the development of novel peptide-based therapeutics and research tools, offering unique properties for structural stabilization, radiolabeling, and receptor interaction studies.

Introduction

This compound is a derivative of the amino acid D-tyrosine, featuring an iodine atom at the 3-position of the phenolic ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This modification is particularly valuable in peptide chemistry for several reasons:

-

Structural Probes: The bulky iodine atom can be used to probe binding pockets of receptors and enzymes.

-

Radiolabeling: The iodine atom provides a site for the introduction of radioactive isotopes (e.g., ¹²⁵I), enabling the use of the peptide in radioimmunoassays, autoradiography, and in vivo imaging studies.[1]

-

Enhanced Biological Activity: In some cases, the addition of iodine can enhance the biological activity or selectivity of a peptide.

This document outlines the materials, protocols, and expected outcomes for the incorporation of this compound into a peptide sequence, using the synthesis of an iodinated analog of Iberiotoxin, a potent blocker of the large-conductance calcium-activated potassium (BK) channel, as a case study.

Materials and Equipment

Resins:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

Amino Acids:

-

This compound

-

Standard Fmoc-protected amino acids

Reagents:

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Fmoc Deprotection: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Acetonitrile (HPLC grade)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Purification: HPLC grade water and acetonitrile, TFA

Equipment:

-

Automated or manual peptide synthesizer

-

Reaction vessels

-

Shaker

-

Vacuum filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

-

Mass Spectrometer (e.g., ESI-MS)

-

Lyophilizer

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide

This protocol describes the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated synthesizers.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 10 minutes.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

- In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

- Add DIPEA (6 eq.) to the amino acid solution to activate it.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- To monitor the coupling reaction, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete reaction.

- After a complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Global Deprotection:

- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

- Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

- Gently agitate the mixture for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, and decant the ether.

- Wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification by Preparative RP-HPLC:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

- Purify the peptide using a preparative reverse-phase HPLC column (e.g., C18).

- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

- Monitor the elution profile at 220 nm and 280 nm.

- Collect the fractions corresponding to the main peptide peak.

2. Analysis by Analytical RP-HPLC and Mass Spectrometry:

- Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient as the preparative run.

- Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

- Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white fluffy powder.

Data Presentation

The successful incorporation of this compound can be evaluated by monitoring the synthesis at key stages and by final product analysis. Below are tables summarizing expected outcomes for the synthesis of a hypothetical 10-mer peptide containing one 3-iodo-D-tyrosine residue.

Table 1: Synthesis Parameters for a 10-mer Peptide

| Parameter | Value |

| Resin | Rink Amide Resin |

| Resin Substitution | 0.5 mmol/g |

| Scale of Synthesis | 0.1 mmol |

| Amino Acid Excess | 3 equivalents |

| Coupling Reagent Excess | 3 equivalents (HBTU/HOBt) |

| Activation Base Excess | 6 equivalents (DIPEA) |

| Coupling Time | 1-2 hours per residue |

| Deprotection | 20% Piperidine in DMF (5 min + 10 min) |

Table 2: Expected Yield and Purity of the Iodinated Peptide

| Parameter | Expected Value |

| Crude Peptide Yield | 70-85% |

| Purity of Crude Peptide | 60-75% |

| Purified Peptide Yield | 20-30% |

| Final Purity (by HPLC) | >95% |

| Expected Mass (ESI-MS) | [M+H]⁺ Calculated |

| Observed Mass (ESI-MS) | [M+H]⁺ Observed |

Case Study: Iodinated Iberiotoxin Analogue for BK Channel Research

An analogue of Iberiotoxin, [mono-iodo-Tyr⁵, Phe³⁶]-IbTX, was synthesized using standard solid-phase Fmoc chemistry.[1] The introduction of an iodinated tyrosine at position 5 was designed to create a probe for studying the localization and function of large-conductance calcium-activated potassium (BK) channels. The iodinated analogue demonstrated biological activity comparable to the native Iberiotoxin in blocking BK channel currents.[1]

Experimental Workflow for Synthesis and Evaluation of Iodinated Iberiotoxin Analogue

Signaling Pathway: Blockade of BK Channels by Iodinated Iberiotoxin Analogue

Iberiotoxin and its iodinated analogue act as potent and selective blockers of the large-conductance calcium-activated potassium (BK) channels. These channels are crucial for regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By binding to the outer vestibule of the BK channel, the peptide physically occludes the ion conduction pathway, thereby inhibiting the outward flow of potassium ions (K⁺). This leads to a prolongation of the action potential and an increase in cellular excitability.

References

Application Notes and Protocols for Coupling Fmoc-D-Tyr(3-I)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(3-I)-OH is a critical building block for the synthesis of peptides and peptidomimetics with unique structural and functional properties. The incorporation of a halogen atom, such as iodine, into the tyrosine side chain can modulate peptide conformation, enhance binding affinity, and serve as a handle for further chemical modifications or radiolabeling. However, the solid-phase synthesis of peptides containing this compound presents distinct challenges, primarily due to the electron-withdrawing nature of the iodine atom and the presence of a side-chain unprotected phenolic hydroxyl group. These factors can lead to incomplete coupling reactions, side-product formation, and consequently, lower purity and yield of the target peptide.

This document provides a comprehensive guide to selecting appropriate coupling reagents and optimized protocols for the efficient incorporation of this compound into peptide sequences.

Challenges in Coupling this compound

The primary challenge in coupling this compound stems from its chemical properties:

-

Steric Hindrance and Electronic Effects: The bulky iodine atom at the 3-position of the phenol ring can sterically hinder the approach of the activated amino acid to the free amine on the solid support. Additionally, the electron-withdrawing effect of iodine can influence the reactivity of the carboxyl group.

-

Side-Chain Reactivity: The commercially available this compound typically has an unprotected phenolic hydroxyl group. This hydroxyl group can undergo side reactions, such as O-acylation by the activated amino acid, leading to the formation of undesired byproducts. This is particularly problematic with highly reactive coupling reagents.

-

Low Coupling Yields: The combination of steric hindrance, electronic effects, and potential side reactions can result in lower coupling efficiencies compared to standard amino acids, especially in challenging sequences or when coupled to N-methylated amino acids[1].

To overcome these challenges, careful selection of the coupling reagent and optimization of the reaction conditions are paramount.

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide high activation of the carboxyl group to overcome steric hindrance while minimizing side reactions. Based on general principles for coupling difficult amino acids, the following reagents are recommended for consideration.

| Coupling Reagent | Class | Activator/Additive | Base | Key Characteristics & Recommendations |

| HATU | Aminium/Uronium Salt | (HOAt) | DIPEA, Collidine | Highly Recommended. Forms highly reactive OAt-esters, which are effective for sterically hindered amino acids. The use of a hindered base like collidine can reduce racemization. Considered a go-to reagent for difficult couplings[2]. |

| HBTU/TBTU | Aminium/Uronium Salt | HOBt | DIPEA, NMM | Good general-purpose coupling reagents. Form OBt-active esters. May be less effective than HATU for highly hindered couplings but are a cost-effective first choice for optimization. |

| PyBOP | Phosphonium Salt | (HOBt) | DIPEA, NMM | Generates OBt-active esters. Known for high coupling efficiency and reduced risk of guanidinylation side reactions compared to aminium salts. A strong alternative to HATU. |

| DIC/HOBt | Carbodiimide | HOBt | - | A classic and cost-effective method. The in situ formation of the HOBt ester minimizes racemization. Longer reaction times may be required compared to onium salts[2]. |

| DIC/OxymaPure | Carbodiimide | OxymaPure | - | OxymaPure is a safer and often more effective alternative to HOBt, showing reduced racemization and potentially higher yields. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.

-

Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, extended reaction times or double coupling may be necessary.

-

Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: Coupling using DIC/HOBt

This is a cost-effective and widely used method that minimizes racemization.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF. Add DCM to this solution.

-

Activation: Add DIC (3-5 equivalents) to the amino acid solution and mix for 10-15 minutes. A precipitate of dicyclohexylurea (DCU) may form if DCC is used; the urea byproduct of DIC is soluble.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Visualizations

General Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Activation and Coupling Mechanism with HATU

Caption: Activation of this compound with HATU and subsequent coupling.

Decision Tree for Coupling Reagent Selection

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis requires careful consideration of the coupling strategy. While challenges exist due to the nature of this modified amino acid, the use of potent coupling reagents such as HATU, or optimized protocols with standard reagents like DIC/HOBt, can lead to high-purity peptides. Researchers should be prepared to optimize reaction times and potentially perform double couplings to ensure complete reaction. The protocols and guidelines presented here provide a solid foundation for developing robust methods for the synthesis of 3-iodotyrosine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing 3-iodo-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 3-iodo-D-tyrosine into peptides is a valuable strategy in drug discovery and chemical biology. The iodine atom can serve as a heavy atom for crystallographic phasing, a probe for NMR studies, a precursor for radiolabeling, or a component of pharmacologically active compounds. The use of Fmoc solid-phase peptide synthesis (SPPS) is the standard method for preparing such modified peptides. However, the stability of the carbon-iodine bond on the aromatic ring of tyrosine during the repetitive basic conditions of Fmoc deprotection is a critical concern. Deiodination or other side reactions can lead to impurities that are difficult to separate and can compromise the biological activity and structural integrity of the final peptide.

These application notes provide a detailed overview of recommended Fmoc deprotection conditions for peptides containing 3-iodo-D-tyrosine, including standard and alternative protocols, and quantitative data where available. The aim is to guide researchers in selecting the optimal strategy to maximize yield and purity.

Stability of 3-iodo-D-tyrosine in Fmoc SPPS

The primary concern during the Fmoc deprotection of peptides containing 3-iodo-D-tyrosine is the potential for deiodination. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic and nucleophilic reactions. While the C-I bond is relatively stable, the basic conditions required for Fmoc removal can potentially facilitate its cleavage.

Research has shown that the choice of the base for Fmoc deprotection is crucial when dealing with sensitive or modified amino acids. For instance, in the synthesis of sulfotyrosine-containing peptides, the use of piperidine led to side reactions with a fluorosulfate modification on tyrosine, necessitating a switch to the more sterically hindered and less nucleophilic base, 2-methylpiperidine. While direct quantitative data on piperidine-induced deiodination of 3-iodotyrosine during Fmoc deprotection is not extensively published, the general reactivity of piperidine as a nucleophile warrants careful consideration of the deprotection conditions.

Recommended Fmoc Deprotection Protocols

Based on established practices for sensitive peptides and the chemical nature of 3-iodo-D-tyrosine, the following protocols are recommended.

Standard Protocol with Piperidine

The most common method for Fmoc deprotection utilizes a solution of piperidine in N,N-dimethylformamide (DMF)[1]. While effective for most standard amino acids, its use with 3-iodo-D-tyrosine should be approached with caution and careful monitoring for side products.

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF.

-

Fmoc Removal:

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring: It is highly recommended to perform a test cleavage and HPLC-MS analysis of a small amount of resin after the first few deprotection cycles to check for any signs of deiodination.

Alternative Protocol with Reduced Nucleophilicity: Piperazine/DBU

For peptides containing sensitive residues, alternative, less nucleophilic bases are often employed to minimize side reactions[2]. A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers an effective and potentially safer alternative to piperidine. DBU is a non-nucleophilic base that efficiently removes the Fmoc group, while piperazine acts as a scavenger for the liberated dibenzofulvene.

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution: Prepare a fresh solution of 5% (v/v) piperazine and 2% (v/v) DBU in DMF.

-

Fmoc Removal:

-

Drain the DMF from the reaction vessel.

-

Add the piperazine/DBU/DMF solution to the resin.

-

Agitate the mixture at room temperature for 7-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with the fresh deprotection solution for another 7-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

Data Presentation: Comparison of Deprotection Conditions

While specific quantitative data for the deprotection of 3-iodo-D-tyrosine is limited in the literature, the following table summarizes the general characteristics of the recommended deprotection reagents. Researchers should generate their own analytical data (e.g., HPLC, MS) to validate the chosen protocol for their specific peptide sequence.

| Deprotection Reagent | Concentration | Time | Advantages | Potential Disadvantages for 3-iodo-D-tyrosine |

| Piperidine | 20% in DMF | 2 x 5-15 min | Standard, well-established, efficient Fmoc removal[1]. | Nucleophilic nature may pose a risk of deiodination or other side reactions. |

| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | 2 x 7-10 min | Reduced nucleophilicity compared to piperidine, efficient Fmoc removal, potentially fewer side reactions with sensitive residues[2]. | Less commonly used than piperidine, optimization may be required for some sequences. |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Similar efficiency to piperidine, not a controlled substance[1]. | Still a nucleophilic secondary amine, similar potential for side reactions as piperidine. |

Experimental Workflow and Logic Diagrams

Fmoc-SPPS Cycle for Peptides with 3-iodo-D-tyrosine

Caption: Workflow for a single cycle of Fmoc-SPPS incorporating 3-iodo-D-tyrosine.

Decision Logic for Selecting a Deprotection Protocol

References

Application Notes and Protocols: Fmoc-D-Tyr(3-I)-OH in Peptide Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radioiodination of peptides is a cornerstone technique in the development of radiopharmaceuticals for diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. The choice of the radioiodine precursor is critical for ensuring efficient labeling, high specific activity, and in vivo stability of the final radiolabeled peptide. Fmoc-D-Tyr(3-I)-OH is a key building block for the synthesis of peptides intended for radioiodination. The pre-iodinated aromatic ring allows for the direct incorporation of a radioiodine isotope via isotopic exchange or facilitates electrophilic radioiodination at the vacant ortho position to the hydroxyl group. The use of the D-enantiomer of tyrosine can enhance the in vivo stability of the resulting radiolabeled peptide by reducing its susceptibility to enzymatic degradation.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and subsequent radiolabeling of peptides, with a focus on a somatostatin analog as a representative example. Detailed protocols for peptide synthesis and radioiodination are provided, along with a summary of relevant quantitative data and a visualization of the experimental workflow and a key signaling pathway.

Key Applications of Peptides Radiolabeled with Iodine Isotopes

Peptides radiolabeled with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) have a wide range of applications in biomedical research and clinical practice:

-

Diagnostic Imaging: Radioiodinated peptides that target specific cell surface receptors can be used to visualize and stage diseases, such as cancer, using SPECT (with ¹²³I or ¹³¹I) or PET (with ¹²⁴I).

-

Targeted Radionuclide Therapy: Peptides labeled with β-emitting isotopes like ¹³¹I can deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to surrounding healthy tissue.

-

Receptor Binding Assays: ¹²⁵I-labeled peptides are widely used in in vitro receptor binding assays to determine the affinity of new drug candidates for their targets.[1][2]

-

Pharmacokinetic Studies: The biodistribution and metabolism of novel peptides can be tracked in vivo using their radioiodinated counterparts.

The incorporation of a D-tyrosine residue, such as that derived from this compound, is a strategy to improve the in vivo stability of radiolabeled peptides against deiodination, a common metabolic pathway that can lead to unwanted accumulation of radioactivity in the thyroid.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a [D-Tyr³]-Octreotate Analog

This protocol describes the manual solid-phase synthesis of a [D-Tyr³]-Octreotate analog using Fmoc chemistry, incorporating this compound. Octreotate is a somatostatin analog that targets somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, This compound , Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH, 3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, this compound, Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Cyclization (Disulfide Bridge Formation):

-

Dissolve the crude linear peptide in a solution of 20% DMSO in water at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization.

-

Stir the solution at room temperature for 24-48 hours, monitoring the reaction by HPLC.

-

Lyophilize the cyclized peptide.

-

-

Purification:

-

Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm the identity by mass spectrometry.

-

Lyophilize the pure peptide.

-

Protocol 2: Radioiodination of [D-Tyr³]-Octreotate Analog with Iodine-125

This protocol describes the direct radioiodination of the synthesized peptide using the Chloramine-T method.

Materials:

-

[D-Tyr³]-Octreotate analog (from Protocol 1)

-

Sodium [¹²⁵I]iodide

-

Phosphate buffer (0.25 M, pH 7.5)

-

Chloramine-T solution (1 mg/mL in phosphate buffer)

-

Sodium metabisulfite solution (2 mg/mL in phosphate buffer, quenching solution)

-

Potassium iodide solution (2 mg/mL in phosphate buffer, carrier)

-

Sep-Pak C18 cartridge

-

Ethanol

-

Water (HPLC grade)

-

0.1% TFA in water

-

Acetonitrile

Procedure:

-

Reaction Setup:

-

In a shielded vial, add 10 µg of the [D-Tyr³]-Octreotate analog dissolved in 50 µL of phosphate buffer.

-

Add 1-5 mCi (37-185 MBq) of sodium [¹²⁵I]iodide solution.

-

-

Initiation of Iodination:

-

Add 10 µL of the Chloramine-T solution to the reaction vial.

-

Gently mix and let the reaction proceed for 60-90 seconds at room temperature.

-

-

Quenching the Reaction:

-

Add 20 µL of the sodium metabisulfite solution to stop the reaction.

-

Add 100 µL of the potassium iodide solution.

-

-

Purification of the Radiolabeled Peptide:

-

Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

-

Load the reaction mixture onto the Sep-Pak cartridge.

-

Wash the cartridge with 10 mL of 0.1% TFA in water to remove unreacted ¹²⁵I and other hydrophilic impurities.

-

Elute the [¹²⁵I-D-Tyr³]-Octreotate with 1 mL of a 1:1 mixture of acetonitrile and 0.1% TFA in water.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-HPLC.

-

Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity of the sodium [¹²⁵I]iodide.

-

The specific activity can be determined by measuring the radioactivity of a known mass of the peptide.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the radioiodination of somatostatin analogs and other peptides. While specific data for a peptide synthesized directly with this compound is limited in the literature, the values presented provide a representative range of expected outcomes.

Table 1: Radioiodination Performance

| Parameter | Typical Value | Reference |

| Radiochemical Yield (%) | 70 - 95 | [4] |

| Specific Activity (Ci/mmol) | 1 - 2000 | [5] |

| Radiochemical Purity (%) | > 95 | [1][4] |

Table 2: In Vitro and In Vivo Performance

| Parameter | Typical Value | Reference |

| In Vitro Stability (24h in serum) | > 85% intact | [6] |

| In Vivo Stability (deiodination) | D-Tyr analogs show improved stability | [3] |

| Receptor Binding Affinity (IC₅₀) | 0.1 - 10 nM |

Visualizations

Experimental Workflow

References

- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods [jstage.jst.go.jp]

- 5. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-D-Tyr(3-I)-OH Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In the realm of peptide chemistry and drug discovery, this reaction has gained prominence for the site-specific modification of peptides, enabling the introduction of diverse functionalities to enhance biological activity, stability, or to create novel peptide architectures.[2][4][5] These modifications are crucial for developing peptide-based therapeutics with improved pharmacological profiles.

This document provides detailed application notes and protocols for performing the Suzuki-Miyaura cross-coupling reaction on peptides containing the unnatural amino acid Fmoc-D-Tyr(3-I)-OH. The protocols cover both on-resin (solid-phase) and solution-phase methodologies, offering flexibility for various synthetic strategies.

Reaction Principle